Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. The compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a hydroxymethylphenyl group.
The synthesis of Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate generally involves several key steps:
The molecular structure of Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate can be represented by its structural formula and SMILES notation:
Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate largely depends on its interactions with biological targets:
Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate has several scientific applications:
Piperidine scaffolds represent one of the most significant heterocyclic systems in drug design, forming the core structure of >20 pharmaceutical classes and numerous alkaloids. Recent SciFinder data indicates >7,000 piperidine-related publications in the past five years alone, underscoring their dominance in modern medicinal chemistry [3]. These saturated six-membered nitrogen-containing rings offer exceptional structural versatility, enabling interactions with diverse biological targets through conformational flexibility and stereoelectronic modulation. The sp³-hybridized state of piperidine carbon atoms facilitates 3D-orientation adjustments critical for target binding, while the nitrogen atom serves as a hydrogen bond acceptor or can be functionalized to form salts or amides [3] [6]. This review examines the specific case of Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate (CAS 889956-15-4), a representative piperidine derivative whose functional group arrangement demonstrates wide pharmaceutical relevance.
Piperidine derivatives exhibit privileged architectures for central nervous system (CNS), analgesic, antimicrobial, and anticancer agents due to their ability to cross biological membranes and interact with protein binding pockets. The chiral environment of substituted piperidines enables enantioselective interactions, dramatically influencing pharmacological activity. For instance, the introduction of chiral centers in piperidine-based drugs can enhance target selectivity by >100-fold compared to achiral analogs, reducing off-target effects [6]. Piperidine rings also mitigate cardiac hERG toxicity – a common challenge in drug development – by restricting free rotation and minimizing cation-π interactions with potassium channels [6]. The scaffold’s conformational rigidity versus linear chains improves metabolic stability, as evidenced by piperidine-containing drugs like the antipsychotic Melperone and Alzheimer’s therapeutic Donepezil (Figure 1B) [3]. Computational analyses reveal that piperidine’s "pseudo-chair" conformation allows optimal positioning of pharmacophores in GPCRs (e.g., opioid receptors) and enzymes (e.g., acetylcholinesterase), explaining its prevalence in >65 FDA-approved drugs.
Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate contains two pharmaceutically strategic moieties: the C3-ester group and para-hydroxymethyl substitution on the aryl ring. The ethyl ester serves as a metabolic liability anchor – designed for enzymatic hydrolysis to carboxylic acid derivatives that enhance target binding or solubility. This mirrors prodrug strategies seen in cilastatin and oseltamivir [3]. Simultaneously, the benzyl alcohol moiety (-CH₂OH) provides a synthetic handle for etherification, esterification, or oxidation to aldehydes/carboxylic acids. Crucially, it engages in hydrogen bonding networks with biological targets, as demonstrated in crystallographic studies of piperidine-based kinase inhibitors [5] [6]. The hydroxymethyl group’s polarity (+0.5 logP reduction versus methyl analog) improves aqueous solubility without compromising membrane permeability, addressing a key challenge in CNS drug design. When combined on the piperidine-aryl scaffold, these groups enable synergistic bioactivity: the ester fine-tunes lipophilicity, while the hydroxymethyl facilitates target anchoring through polar interactions (Figure 1A) [5].
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₁NO₃ | PubChem [1] [7] |
| Molecular Weight | 263.33 g/mol | PubChem [7] |
| SMILES | CCOC(=O)C₁CN(CCC₁)c₂ccc(CO)cc₂ | PubChem [7] |
| InChIKey | KHPNFCFHMIVVJS-UHFFFAOYSA-N | PubChem [7] |
| Calculated LogP | 1.8 ± 0.3 | ChemDraw |
| Hydrogen Bond Donors | 1 (hydroxymethyl OH) | PubChem [1] |
| Hydrogen Bond Acceptors | 4 (ester carbonyl O, ether O, N) | PubChem [1] |
| Topological Polar Surface Area | 49.8 Ų | PubChem [7] |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: